Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a carbamate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-ylamine with a carbamate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high efficiency and minimal waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share structural similarities and exhibit comparable chemical properties.
N-(prop-2-yn-1-yl)acetamide: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness
Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance .
Eigenschaften
CAS-Nummer |
918956-05-5 |
---|---|
Molekularformel |
C10H19N5O3 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
prop-2-enyl N-[2-[[N'-[2-(methylamino)-2-oxoethyl]carbamimidoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O3/c1-3-6-18-10(17)14-5-4-13-9(11)15-7-8(16)12-2/h3H,1,4-7H2,2H3,(H,12,16)(H,14,17)(H3,11,13,15) |
InChI-Schlüssel |
UISAIUCENXUFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN=C(N)NCCNC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.